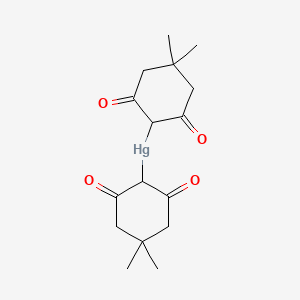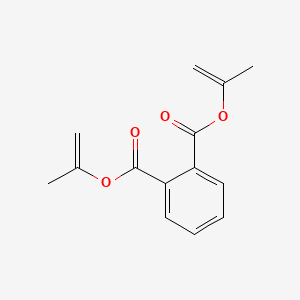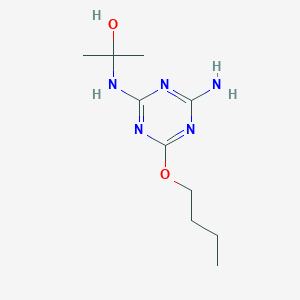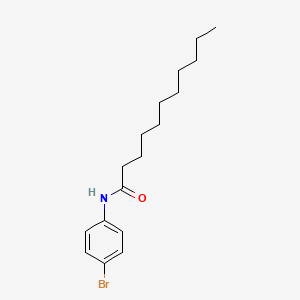
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury is an organomercury compound characterized by the presence of two 4,4-dimethyl-2,6-dioxocyclohexyl groups bonded to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with a mercury(II) salt under controlled conditions. One common method involves the use of mercury(II) acetate in an organic solvent, such as methanol, to facilitate the formation of the desired organomercury compound. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The organomercury compound can participate in substitution reactions where the 4,4-dimethyl-2,6-dioxocyclohexyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury. Substitution reactions result in the formation of new organomercury compounds with different ligands.
Applications De Recherche Scientifique
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The mercury center can also interact with nucleophilic sites in DNA, potentially causing genotoxic effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)methane: A related compound with a central carbon atom instead of mercury.
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)acetic acid: Contains an acetic acid group in place of the mercury center.
Uniqueness
Bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs
Propriétés
Numéro CAS |
64451-27-0 |
|---|---|
Formule moléculaire |
C16H22HgO4 |
Poids moléculaire |
478.93 g/mol |
Nom IUPAC |
bis(4,4-dimethyl-2,6-dioxocyclohexyl)mercury |
InChI |
InChI=1S/2C8H11O2.Hg/c2*1-8(2)4-6(9)3-7(10)5-8;/h2*3H,4-5H2,1-2H3; |
Clé InChI |
RMNQTVCOMMKGRY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(=O)C1)[Hg]C2C(=O)CC(CC2=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)




![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)
phosphanium iodide](/img/structure/B14506012.png)
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)

![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
